Spiro[bicyclo[5.2.1]decane-10,2'-oxirane]
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Overview
Description
Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic decane framework fused with an oxirane ring, making it an interesting subject for various chemical studies and applications. The spirocyclic nature of the compound imparts unique chemical and physical properties, which are of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] typically involves multiple steps, starting with the formation of the bicyclic decane framework. One common method involves the [4 + 3] cycloaddition reactions of furan precursors with oxyallyl cations . This is followed by the Nicholas reaction with propargyl cations stabilized as dicobalt hexacarbonyl complexes . Subsequent demetallation and hydration of the resulting acetylenes lead to the formation of the desired spirocyclic structure . The final step often involves a stereoconvergent aldol cyclization to generate the key oxatricyclic intermediate, followed by a β-fragmentation process under hypoiodite photolysis .
Industrial Production Methods: Scaling up the synthesis to an industrial level involves optimizing the reaction conditions to achieve high yields and purity. The synthetic methodology has been successfully scaled up to multigram levels with good overall yields . Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxirane ring is particularly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] include oxyallyl cations, propargyl cations, and dicobalt hexacarbonyl complexes . Reaction conditions often involve the use of photolysis, hydration, and aldol cyclization under controlled temperatures and pressures .
Major Products Formed: The major products formed from the reactions of Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] include various polyfunctionalized cycloheptenones and oxatricyclic intermediates .
Scientific Research Applications
Spiro[bicyclo[52In chemistry, it serves as a valuable intermediate for the synthesis of complex organic molecules . In biology and medicine, the compound has shown promising anticancer activity against leukemia cancer cell lines, with a GI50 of 0.01 μM and an LC50 of 7.4 μM . Its unique structure also makes it a potential candidate for the development of new drugs and therapeutic agents . In the industrial sector, Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] is used in the synthesis of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] involves its interaction with various molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates that can interact with cellular components, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] include other spirocyclic and bicyclic molecules such as spiro[5.5]undecane, bicyclo[2.2.1]heptane (norbornane), and bicyclo[3.3.1]nonane . These compounds share similar structural features but differ in their chemical reactivity and applications.
Uniqueness: What sets Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] apart from other similar compounds is its unique combination of a bicyclic decane framework with an oxirane ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
61244-46-0 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
spiro[bicyclo[5.2.1]decane-10,2'-oxirane] |
InChI |
InChI=1S/C11H18O/c1-2-4-9-6-7-10(5-3-1)11(9)8-12-11/h9-10H,1-8H2 |
InChI Key |
WOMYJJWQHFBMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C23CO3)CC1 |
Origin of Product |
United States |
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